4-(4-{(Z)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl)morpholine
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Overview
Description
4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone is a synthetic compound with the molecular formula C12H15N7O and a molecular weight of 273.29 g/mol
Preparation Methods
The synthesis of 4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone typically involves the reaction of 4-(4-morpholinyl)benzaldehyde with 1H-tetraazol-5-ylhydrazine under specific reaction conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature and pH. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products
Scientific Research Applications
4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has shown potential in inhibiting cancer cell proliferation, inducing apoptosis, and inhibiting angiogenesis.
Medicine: It is being investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins or enzymes, inhibiting their activity and leading to the desired biological effects. For example, in cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival, leading to apoptosis and reduced tumor growth .
Comparison with Similar Compounds
4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone can be compared with other similar compounds, such as:
4-(4-morpholinyl)benzaldehyde: This compound is a precursor in the synthesis of 4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone and shares some similar chemical properties.
4-(1-piperidinyl)benzaldehyde: Another similar compound with a different substituent on the benzaldehyde ring, used in various chemical reactions.
4-(diphenylamino)benzaldehyde: This compound has a different substituent and is used in different applications.
The uniqueness of 4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone lies in its specific structure and the presence of the 1H-tetraazol-5-ylhydrazone moiety, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C12H15N7O |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C12H15N7O/c1-3-11(19-5-7-20-8-6-19)4-2-10(1)9-13-14-12-15-17-18-16-12/h1-4,9H,5-8H2,(H2,14,15,16,17,18)/b13-9- |
InChI Key |
GOGNLAVBTYAGTM-LCYFTJDESA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N\NC3=NNN=N3 |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC3=NNN=N3 |
Origin of Product |
United States |
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